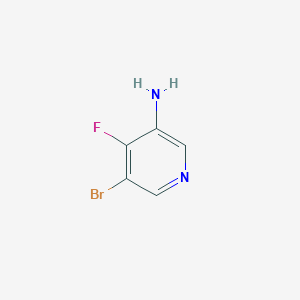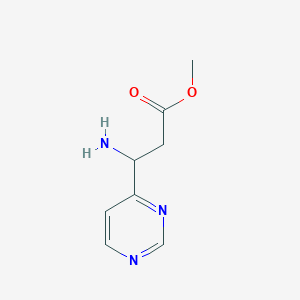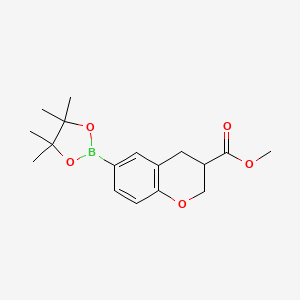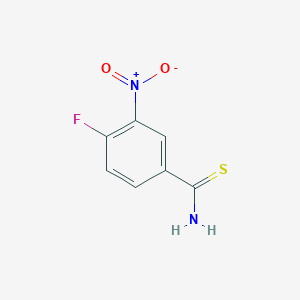
(2S)-2-amino-4-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-hydroxypentanoic acid, also known as L-threonine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. L-threonine is vital for protein synthesis, immune function, and the production of neurotransmitters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-threonine can be synthesized through several methods, including chemical synthesis and fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is then hydrolyzed to produce the amino acid.
Industrial Production Methods
Industrial production of L-threonine is primarily achieved through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-threonine. The fermentation process involves cultivating these bacteria in a nutrient-rich medium, followed by extraction and purification of the amino acid.
Analyse Des Réactions Chimiques
Types of Reactions
L-threonine undergoes various chemical reactions, including:
Oxidation: L-threonine can be oxidized to form amino acids like glycine and acetaldehyde.
Reduction: Reduction reactions are less common but can involve the conversion of L-threonine to other amino acids.
Substitution: L-threonine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Glycine and acetaldehyde.
Reduction: Other amino acids.
Substitution: Derivatives of L-threonine with different functional groups.
Applications De Recherche Scientifique
L-threonine has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Essential for studying protein structure and function.
Medicine: Investigated for its role in treating conditions like amyotrophic lateral sclerosis (ALS) and spasticity.
Industry: Used in animal feed to improve growth and feed efficiency.
Mécanisme D'action
L-threonine exerts its effects through various molecular targets and pathways:
Protein Synthesis: Incorporated into proteins during translation.
Immune Function: Supports the production of antibodies and immune cells.
Neurotransmitter Production: Precursor for the synthesis of neurotransmitters like glycine.
Comparaison Avec Des Composés Similaires
L-threonine is unique among amino acids due to its hydroxyl group, which allows it to participate in specific biochemical reactions. Similar compounds include:
L-serine: Similar structure but lacks the hydroxyl group.
L-isoleucine: Branched-chain amino acid with different metabolic pathways.
L-valine: Another branched-chain amino acid with distinct functions.
L-threonine’s unique structure and properties make it indispensable in various biological and industrial applications.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2S)-2-amino-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1 |
Clé InChI |
SBRVJFMQKPUAGQ-BKLSDQPFSA-N |
SMILES isomérique |
CC(C[C@@H](C(=O)O)N)O |
SMILES canonique |
CC(CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)



![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)




![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)

